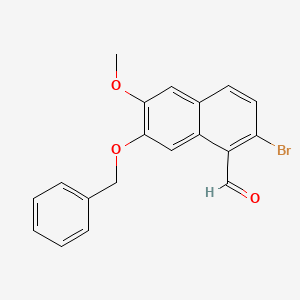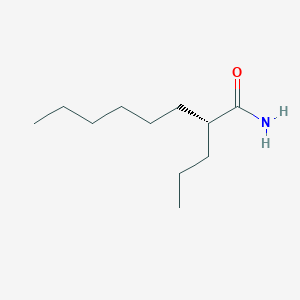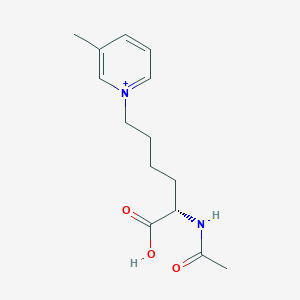![molecular formula C15H22O B15159183 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol CAS No. 651769-75-4](/img/structure/B15159183.png)
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is a chemical compound with a unique structure that includes a phenol group substituted with a methyl group and a trimethylcyclopentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
3-methylphenol: A simpler compound with a similar phenol structure but lacking the cyclopentyl group.
5-methyl-2-(1-methylethyl)phenol: Another phenol derivative with different substituents on the aromatic ring.
Uniqueness
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is unique due to the presence of the trimethylcyclopentyl group, which imparts specific steric and electronic properties.
Propiedades
Número CAS |
651769-75-4 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol |
InChI |
InChI=1S/C15H22O/c1-11-8-12(10-13(16)9-11)15(4)7-5-6-14(15,2)3/h8-10,16H,5-7H2,1-4H3/t15-/m1/s1 |
Clave InChI |
QJDMTYBHCOWYOF-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)O)[C@]2(CCCC2(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)O)C2(CCCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane](/img/structure/B15159106.png)
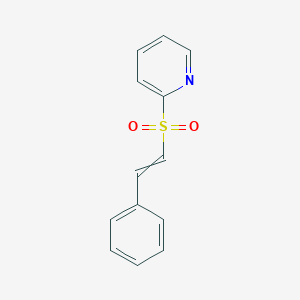
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
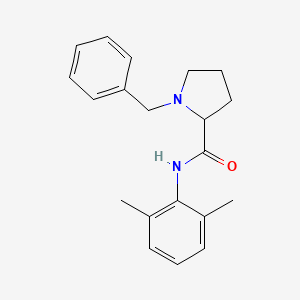
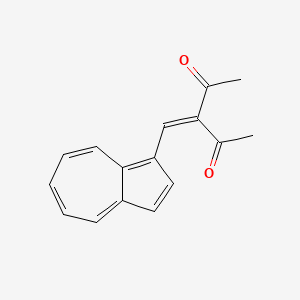

![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
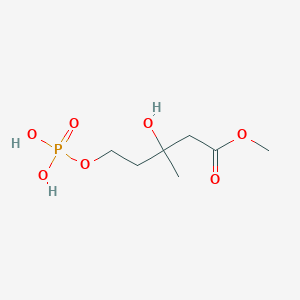
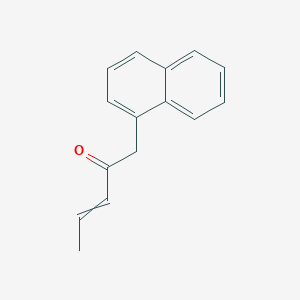
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
